(R)-(+)-acide 2-chloropropionique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (R)-(+)-2-Chloropropionic acid and its esters involves methods ranging from chemical synthesis to biocatalytic approaches. An intermediate of phenoxy-carboxylic herbicides, R-(+)-2-(4-hydroxyphenoxy)-propionic acid, was synthesized from 4-acetylphenol and methyl α-chloropropionate through alkylation, hydrolysis, oxidation, and resolution, achieving a total yield of up to 48.2% (Shen Yong-cun, 2006). Additionally, the enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives has been explored using novel esterases, which can generate optically pure compounds with high enantiomeric excess and conversion rates (Yingying Cao et al., 2016).

Molecular Structure Analysis

The crystal structure of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid reveals the acid molecules forming centrosymmetric hydrogen-bonded cyclic dimers, highlighting the significance of hydrogen bonding in stabilizing the structure (Graham Smith et al., 1982). Similarly, the crystal structure of optically active 2-(4-chlorophenoxy)propionic acid demonstrates the antiplanar conformation of the carboxylic acid group and the formation of a catemer motif due to hydrogen bonding, contrasting with the hydrogen-bonded cyclic dimers observed in the racemic compound (H. Sørensen et al., 1999).

Chemical Reactions and Properties

2-Chloropropionic acid undergoes various chemical reactions, including dehydrochlorination to produce acetaldehyde and carbon monoxide, illustrating its reactive nature and the potential for generating different chemical products through reaction kinetics (G. Chuchani & A. Rotinov, 1989). The study of its vibrational circular dichroism (VCD) spectrum, especially the effect of hydrogen bond formation on the spectrum, provides insights into the molecular interactions and the absolute configuration determination of carboxylic acids (S. Góbi et al., 2011).

Physical Properties Analysis

The synthesis and purification processes, along with the characterization techniques such as NMR and IR spectroscopy, offer detailed insights into the physical properties of (R)-(+)-2-Chloropropionic acid and its derivatives. These processes highlight the compound's purity, yield, and structural integrity, which are crucial for its applications in chemical synthesis (Shen Yong-cun, 2006); (Yingying Cao et al., 2016).

Chemical Properties Analysis

The chemical properties of (R)-(+)-2-Chloropropionic acid, such as its reactivity and the formation of derivatives through various chemical reactions, are central to its utility in the synthesis of a wide range of chemicals. The compound's ability to form stable hydrogen-bonded structures and its reactivity towards dehydrochlorination and enzymatic processes underscore its versatility and significance in organic synthesis (G. Chuchani & A. Rotinov, 1989); (S. Góbi et al., 2011).

Applications De Recherche Scientifique

Synthèse de l'acide thiolactique

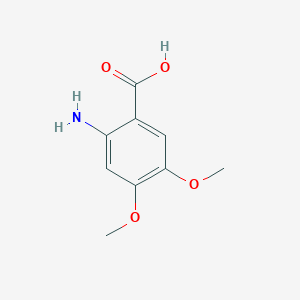

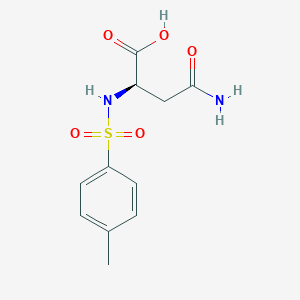

(R)-(+)-acide 2-chloropropionique : est utilisé comme matière première dans la synthèse de l'acide thiolactique. L'acide thiolactique est un intermédiaire clé dans la préparation des 2®,5(S)-oxathiolanones, qui sont synthétisées par réaction avec le pivalaldéhyde .

Inhibiteurs de la phosphodiestérase

Le composé est utilisé dans la synthèse de (R)-2-chloropropionyl chlorure, qui est un intermédiaire clé dans la création de dérivés de (R)-4,5-dihydro-5-méthylpyridazin-3(2H)-one. Ces dérivés ont un cycle pyrazolopyridine et sont des inhibiteurs potentiels de la phosphodiestérase .

Inhibiteurs de l'isomérase des disulfures de protéines (PDI)

This compound : est également impliqué dans la synthèse de dérivés de 2-chloropropionamide. Ces dérivés agissent comme des inhibiteurs de l'isomérase des disulfures de protéines (PDI), une enzyme impliquée dans la formation et le réarrangement des liaisons disulfures dans les protéines .

Recherche sur les polymères

Dans le domaine de la recherche sur les polymères, en particulier le polypropylène (PP), This compound peut être incorporé pour modifier les propriétés du PP. Cela comprend l'amélioration de sa résistance chimique, de sa résistance mécanique et de sa cristallinité, qui sont cruciales pour des applications allant des matériaux d'emballage aux dispositifs médicaux .

Valorisation environnementale

Le composé a été étudié pour son rôle dans la valorisation du lactose et des lactates - les principales sources de carbone du lactosérum - par fermentation. Ce processus est respectueux de l'environnement et vise à utiliser le lactosérum de lait, un sous-produit laitier important et une menace environnementale .

Applications fonctionnelles avancées

This compound : peut être utilisé dans le développement d'applications fonctionnelles avancées de polymères comme le PP. Cela comprend l'incorporation de nanomatériaux tels que le graphène, le MXène, la nano-argile et les nanoparticules d'argent pour créer des polymères de nouvelle génération avec des caractéristiques et des applications améliorées .

Safety and Hazards

Orientations Futures

The future directions for research on “®-(+)-2-Chloropropionic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

Propriétés

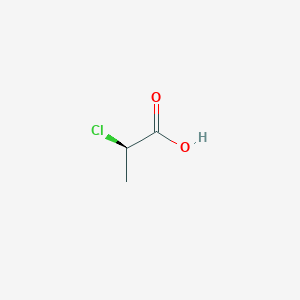

IUPAC Name |

(2R)-2-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWAYYRQGQZKCR-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

28554-00-9, 7474-05-7 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropionic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-chloropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPIONIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60ST8319R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of (R)-(+)-2-Chloropropionic acid in organic synthesis?

A1: (R)-(+)-2-Chloropropionic acid serves as a valuable chiral building block in organic synthesis. For instance, it plays a crucial role in synthesizing SK&F 93505 [], a key intermediate for preparing cardiotonic agents. Additionally, it acts as a starting material for creating XaaΨ[CH(2)O]Ala/Gly pseudodipeptides, which are important in peptide drug design [].

Q2: How is the enantiomeric separation of 2-chloropropionic acid achieved?

A2: Several methods have been explored for the resolution of (R)-(+)-2-Chloropropionic acid from its racemic mixture. One approach involves using optically active α-naphthylethylamine as a resolving agent []. Another method utilizes the enzymatic selectivity of porcine pancreatic lipase to selectively hydrolyze the (S)-enantiomer of 2-chloropropionic acid esters, leaving the (R)-enantiomer largely untouched [, ].

Q3: Can you explain the concept of bichiral ester hydrolysis in the context of (R)-(+)-2-Chloropropionic acid?

A3: Research has shown that using (R)-2-chloropropionic acid to create an ester with a racemic alcohol, followed by hydrolysis catalyzed by Candida cylindracea lipase, leads to enhanced enantiomeric resolution of the alcohol compared to using the (S)-enantiomer of the acid []. This highlights how chirality in both the acid and alcohol portions of the ester can influence the enzyme's selectivity and amplify enantiomeric resolution.

Q4: What spectroscopic techniques are used to characterize (R)-(+)-2-Chloropropionic acid?

A4: Vibrational circular dichroism (VCD) spectroscopy is a powerful tool for analyzing the structure of (R)-(+)-2-Chloropropionic acid []. This technique is particularly sensitive to the absolute configuration of chiral molecules and can differentiate between the (R)- and (S)-enantiomers. Studies have used VCD to analyze the monomeric, dimeric, and complexed forms of 2-chloropropionic acid, revealing how hydrogen bonding influences its spectral features.

Q5: Have there been studies on the environmental impact of 2-chloropropionic acid?

A5: While the provided research focuses on chemical synthesis and characterization, one study investigates bacteria capable of degrading 2-haloacids, including 2-chloropropionic acid, isolated from the marine sponge Hymeniacidon perlevis []. This suggests potential bioremediation strategies for this class of compounds and highlights the importance of understanding their environmental fate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)

![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14670.png)

![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)

![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)